![molecular formula C21H24N4OS B382490 12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene CAS No. 314260-81-6](/img/structure/B382490.png)
12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
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Overview
Description
12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraene is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a piperazine ring with a methoxyphenyl group and a cyclopenta-thieno-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and guanidine. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the methoxyphenyl group is attached to the piperazine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the piperazine ring, potentially converting it into a more saturated form.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine nitrogen and the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated piperazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties . Derivatives containing the piperazine structure have demonstrated cytotoxic effects against various cancer cell lines, including:
- Human Liver (HUH7)
- Breast (MCF7)
- Colon (HCT116)
In vitro studies have shown that these compounds can inhibit cell proliferation more effectively than standard treatments like 5-fluorouracil. For example, a study assessed the cytotoxic effects of various piperazine derivatives against HUH7 and MCF7 cell lines, revealing significant inhibition of cell growth compared to control substances.
Neuropharmacological Effects
The compound's potential in neuropharmacology is notable, particularly regarding its interaction with serotonergic systems. Compounds similar to this one have shown low nanomolar binding affinities to the 5-HT1A receptor, suggesting potential applications in treating anxiety and depression disorders. The piperazine moiety enhances binding affinity to serotonin receptors, which may influence neurotransmitter systems and provide therapeutic benefits .
Case Study 1: Anticancer Efficacy
A study focused on the cytotoxic effects of various piperazine derivatives against human liver (HUH7) and breast (MCF7) cancer cell lines. Results indicated that derivatives similar to our target compound exhibited significantly lower IC50 values than standard treatments, demonstrating their potential as anticancer agents.
Case Study 2: Neuropharmacological Assessment
Another investigation examined the binding affinity of piperazine derivatives to serotonin receptors, revealing that compounds with similar structures displayed promising results in modulating serotonergic activity, which could be beneficial for anxiety and depression treatments.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. For instance, it may act as an antagonist or agonist at neurotransmitter receptors, influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent.
Uniqueness
What sets 12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene apart is its unique combination of structural features, which may confer distinct pharmacological properties. Its ability to interact with multiple targets and undergo various chemical transformations makes it a versatile compound for research and development.
Biological Activity
The compound 12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure with a piperazine moiety that is often associated with various biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 508.23 g/mol |
IUPAC Name | This compound |
CAS Number | 887223-38-3 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes:
- Serotonergic Activity : Similar compounds have shown effectiveness as serotonergic antagonists, which may contribute to their antipsychotic properties .
- Dopaminergic Modulation : The piperazine structure is known to influence dopaminergic pathways, potentially offering therapeutic benefits in disorders such as schizophrenia and depression .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, enhancing its pharmacological profile.
Therapeutic Applications
Research indicates that this compound could be beneficial in several therapeutic areas:
- Antipsychotic Potential : Due to its structural similarities with known antipsychotics, it may exhibit atypical antipsychotic effects .
- Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Anti-inflammatory Properties : Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory activities, making them candidates for further investigation in inflammatory disorders .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Pharmacological Evaluation : A study on a similar piperazine derivative demonstrated significant antipsychotic activity in animal models, supporting the hypothesis that modifications to the piperazine structure can enhance efficacy .
- Neuroprotective Studies : Research on related compounds indicated neuroprotective effects through modulation of oxidative stress pathways, suggesting that this compound could be investigated for similar properties .
- Clinical Trials : Ongoing clinical trials for piperazine-based compounds have shown promise in treating mood disorders and schizophrenia, indicating the potential for this compound's application in clinical settings .
Properties
IUPAC Name |
12-[4-(2-methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-14-22-20(19-15-6-5-9-18(15)27-21(19)23-14)25-12-10-24(11-13-25)16-7-3-4-8-17(16)26-2/h3-4,7-8H,5-6,9-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDBJTQIJGJLMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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